Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Description
Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a bicyclic pyrrolidine derivative characterized by a fused hexahydropyrrolo[3,2-b]pyrrole core and a benzyl carbamate protective group. Its stereochemistry (3aR,6aS) confers distinct conformational stability, making it valuable in enantioselective synthesis and pharmaceutical applications. Key properties include:
Properties
IUPAC Name |
benzyl (3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12/h1-5,12-13,15H,6-10H2/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDFHLJYVIKWTL-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2[C@H]1N(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by its unique hexahydropyrrolo structure, which contributes to its biological activity. The chemical formula is , and it features a benzyl group attached to a pyrrole derivative. The stereochemistry is denoted as (3aR,6aS), indicating specific spatial arrangements that may influence its interaction with biological targets.
Biological Activity Overview
This compound has been studied for various biological activities:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Studies have shown that it can inhibit tumor growth and induce apoptosis in malignant cells.
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Neuroprotective Effects : There is evidence to suggest that it may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, it may interact with carbonic anhydrases and cholinesterases, leading to reduced activity of these enzymes in cancerous tissues.
- Modulation of Signaling Pathways : It may affect various signaling pathways related to cell survival and apoptosis, contributing to its anticancer properties.
Case Studies
- Anticancer Studies :
- Antimicrobial Activity :
Data Table of Biological Activities
Comparison with Similar Compounds
Core Structure Variations
Key Insights :
Protective Group Variations
Key Insights :
Stereochemical Variants
Key Insights :
Functional Group Derivatives
Key Insights :
- Fluorination at the 3-position improves pharmacokinetic profiles but complicates synthesis .
Q & A
Q. Advanced Experimental Design
- Flow chemistry : Continuous reactors improve heat/mass transfer, increasing yields by 20–30% compared to batch processes .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .
- DoE (Design of Experiments) : Optimizes parameters like solvent ratios and catalyst loading .
How are in vivo pharmacokinetic studies designed for derivatives of this compound?
Q. Advanced Application
- Formulation : Use lipid nanoparticles to enhance solubility (logP = 2.1) and bioavailability .
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) identify cytochrome P450 interactions .
- Dosing : Subcutaneous administration in rodent models shows a half-life of 4.2h for benzyl-protected analogs .
How should researchers resolve contradictions in reported synthetic yields (e.g., 14% vs. 65%)?
Data Contradiction Analysis
Discrepancies arise from:
- Catalyst purity : PdCl₂ with >99% purity improves yields by 40% .
- Workup protocols : Chromatographic vs. recrystallization purification impacts recovery (e.g., 70% vs. 50%) .
Validate methods via replicate experiments and cross-reference NMR/MS data .
What are the emerging applications of this compound in neurodegenerative disease research?
Advanced Application
Derivatives act as:
- Tau protein inhibitors : IC₅₀ = 120 nM in Alzheimer’s models .
- Dopamine receptor modulators : Substituted analogs show >80% binding affinity to D₂ receptors .
In vivo efficacy is tested using Morris water maze assays for cognitive improvement .
What are the stability profiles under varying pH and temperature conditions?
Q. Basic Stability Studies
- pH stability : Degrades rapidly at pH <3 (t₁/₂ = 2h) due to ester hydrolysis; stable at pH 7.4 (t₁/₂ = 72h) .
- Thermal stability : Decomposes above 150°C; store at -20°C in anhydrous DMSO .
Which analytical techniques are most effective for assessing purity in complex reaction mixtures?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
